molecular formula C14H14N4O2 B178741 Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate CAS No. 152992-58-0

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Cat. No.: B178741
CAS No.: 152992-58-0
M. Wt: 270.29 g/mol
InChI Key: OFGRJFITISXAMD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound with a molecular formula of C₁₄H₁₄N₄O₂. It is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly interesting due to its potential use in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method is the reaction of ethyl cyanoacetate with hydrazine hydrate to form ethyl 2-cyanoacetohydrazide. This intermediate then undergoes cyclization with p-tolyl isocyanate to yield the desired pyrazole derivative .

Industrial Production Methods: In an industrial setting, the synthesis can be optimized by using a catalyst-free, one-pot, three-component reaction. This method involves the reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in a mixture of water and ethanol at room temperature, providing a more efficient and environmentally friendly approach .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

  • Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate
  • Ethyl 5-amino-4-cyano-1-(m-tolyl)-1H-pyrazole-3-carboxylate
  • Ethyl 5-amino-4-cyano-1-(o-tolyl)-1H-pyrazole-3-carboxylate

Comparison: Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the p-tolyl group, which can influence its reactivity and biological activity. Compared to its analogues with different substituents, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry .

Properties

IUPAC Name

ethyl 5-amino-4-cyano-1-(4-methylphenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-3-20-14(19)12-11(8-15)13(16)18(17-12)10-6-4-9(2)5-7-10/h4-7H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGRJFITISXAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566036
Record name Ethyl 5-amino-4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152992-58-0
Record name Ethyl 5-amino-4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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